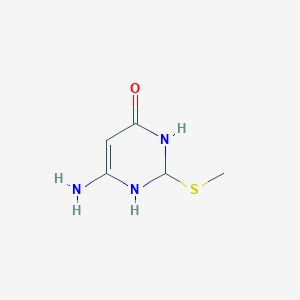

2-Methylthio-4-aminouracil

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methylthio-4-aminouracil (MMAU) is a synthetic compound that has gained attention in recent years due to its potential applications in various fields of research and industry. It has a molecular formula of C5H9N3OS and a molecular weight of 159.21 g/mol .

Synthesis Analysis

A series of 2-methylthio-1,4-dihydropyrimidine derivatives were synthesized in good yields by alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . The structures were confirmed by elemental analysis, IR and 1H NMR spectra .Molecular Structure Analysis

The molecular structure of 2-Methylthio-4-aminouracil consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The molecule also contains a methylthio group and an amino group attached to the pyrimidine ring .Chemical Reactions Analysis

6-Aminouracil and its derivatives are versatile heterocyclic compounds and are frequently employed to synthesize a wide array of fused uracils annulated with other heterocyclic rings . Multicomponent reactions (MCRs) are important in the synthesis of natural products and pharmaceuticals by forming heterocyclic molecular frameworks with generally high atom-economy in a single reaction step .Physical And Chemical Properties Analysis

2-Methylthio-4-aminouracil has a molecular weight of 159.21 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Multicomponent Reactions

2-Methylthio-4-aminouracil, as a derivative of aminouracil, can be used in multicomponent reactions (MCRs). These reactions are important in the synthesis of natural products and pharmaceuticals by forming heterocyclic molecular frameworks with generally high atom-economy in a single reaction step .

Synthesis of Fused Uracils

Aminouracil derivatives like 2-Methylthio-4-aminouracil are frequently employed to synthesize a wide array of fused uracils annulated with other heterocyclic rings. These compounds can serve to address biological and pharmacological targets .

Synthesis of Pyrido-pyrimidines

2-Methylthio-4-aminouracil can be used to prepare fused annulated compounds with other materials and polycyclic compounds with biological targets such as pyrido-pyrimidines .

Synthesis of Pyrimido-pyrimidines

Another application of 2-Methylthio-4-aminouracil is in the synthesis of pyrimido-pyrimidines .

Synthesis of Pyrrolo-pyrimidines

2-Methylthio-4-aminouracil can also be used in the synthesis of pyrrolo-pyrimidines .

6. Synthesis of Substituted and Fused 6-Aminouracil Derivatives 2-Methylthio-4-aminouracil can be used in the synthesis of substituted and fused 6-aminouracil derivatives .

作用機序

Target of Action

It’s structurally similar to 5-aminouracil, which is known to interact with dna oligonucleotides .

Mode of Action

5-aminouracil, a structurally similar compound, binds as a third strand capable of forming a triplex through hydrogen bonding of both amino, carbonyl groups, and ring nitrogens

Biochemical Pathways

5-aminouracil is known to inhibit the incorporation of guanosine into nucleic acids , suggesting that MMAU might also interfere with nucleic acid synthesis or metabolism.

Result of Action

5-aminouracil acts as an antitumor, antibacterial, and antiviral drug , suggesting that MMAU might have similar effects.

将来の方向性

While specific future directions for 2-Methylthio-4-aminouracil were not found in the search results, the compound’s potential applications in various fields of research and industry suggest that it may be a subject of future studies. Its role in the synthesis of a wide array of fused uracils suggests potential applications in the development of new pharmaceuticals .

特性

IUPAC Name |

6-amino-2-methylsulfanyl-2,3-dihydro-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3OS/c1-10-5-7-3(6)2-4(9)8-5/h2,5,7H,6H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGBLBXTTBHTJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1NC(=CC(=O)N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylthio-4-aminouracil | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6340613.png)

![tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate](/img/structure/B6340614.png)

![tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate](/img/structure/B6340629.png)

![tert-Butyl 3-[(pentan-3-yl)amino]propanoate](/img/structure/B6340643.png)

![tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate](/img/structure/B6340651.png)

![tert-Butyl 3-[(1-phenylethyl)amino]propanoate](/img/structure/B6340655.png)

![tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6340656.png)

![5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340669.png)

![5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340673.png)

![5-Chloro-3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340689.png)